2-Chloro-1,1-difluoropropane

Catalog No.
S3341058
CAS No.
430-93-3
M.F
C3H5ClF2
M. Wt
114.52 g/mol
Availability
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2-Chloro-1,1-difluoropropane

CAS Number

430-93-3

Product Name

2-Chloro-1,1-difluoropropane

IUPAC Name

2-chloro-1,1-difluoropropane

Molecular Formula

C3H5ClF2

Molecular Weight

114.52 g/mol

InChI

InChI=1S/C3H5ClF2/c1-2(4)3(5)6/h2-3H,1H3

InChI Key

JYFZWZHSYZSPLO-UHFFFAOYSA-N

SMILES

CC(C(F)F)Cl

Canonical SMILES

CC(C(F)F)Cl

2-Chloro-1,1-difluoropropane (also known as HCFC-262ca) is a hydrochlorofluorocarbon characterized by its specific isomeric structure: CH3-CH(Cl)-CHF2. It functions primarily as a specialized chemical intermediate and a fluorinated building block for the synthesis of more complex organofluorine compounds. Its utility is defined by the precise arrangement of its halogen atoms, which dictates its reactivity and physical properties, making it distinct from other isomers with the same chemical formula.

Substituting 2-Chloro-1,1-difluoropropane with its isomers, such as 1-chloro-2,2-difluoropropane or 1-chloro-1,1-difluoropropane, will lead to process failure or the synthesis of incorrect products. The location of the chlorine atom on the second carbon is critical, as it dictates the regiochemical outcome of elimination and substitution reactions. Furthermore, isomers possess distinct physical properties, such as boiling points, which are critical for process control, including reaction temperature management and purification by distillation. Procuring an incorrect isomer based on shared CAS RN for the parent structure or a lower price is a false economy that results in incompatible reactivity and failed synthesis.

Differentiated Boiling Point for Enhanced Process Separations and Handling

2-Chloro-1,1-difluoropropane has a documented boiling point of 52 °C. This physical property is distinct from its close isomers, such as 1-chloro-2,2-difluoropropane, which has a higher boiling point of 55 °C. This 3 °C difference is significant in fractional distillation processes.

Evidence DimensionAtmospheric Boiling Point
Target Compound Data52 °C
Comparator Or Baseline1-Chloro-2,2-difluoropropane (CAS 420-99-5) at 55 °C
Quantified Difference3 °C lower boiling point than its 1-chloro-2,2-difluoro isomer
ConditionsStandard atmospheric pressure

A lower boiling point facilitates easier and more energy-efficient removal from a reaction mixture post-synthesis, reducing thermal stress on the desired product and simplifying purification.

Absolute Precursor Specificity for Regioselective Synthesis Routes

The structural arrangement of 2-chloro-1,1-difluoropropane (Cl on C2) is non-negotiable for synthetic routes requiring its specific reactivity. For example, a base-induced dehydrochlorination reaction is mechanistically constrained to yield specific chloro-fluoro-propene isomers (e.g., CH3-C(Cl)=CFH). This outcome is fundamentally different from that of an isomer like 1-chloro-1,1-difluoropropane (CH3-CH2-CClF2), which under similar conditions would yield 1,1-difluoropropene (CH3-CH=CF2).

Evidence DimensionRegiochemical Outcome of Elimination Reaction
Target Compound DataForms specific chloro-fluoro-propene isomers (e.g., 1-chloro-2-fluoropropene).
Comparator Or Baseline1-Chloro-1,1-difluoropropane (isomer) yields a different product, 1,1-difluoropropene.
Quantified DifferenceQualitatively different, structurally distinct products.
ConditionsBase-induced dehydrochlorination

Procuring the incorrect isomer guarantees the synthesis of the wrong final molecule, making isomer-specific sourcing essential for project success and reproducibility.

Process-Controlled Synthesis Requiring Post-Reaction Volatility

This compound is the right choice when it is used as a reactant or intermediate in a process where its specific boiling point of 52 °C allows for selective removal from higher-boiling products or unreacted starting materials via distillation.

Regioselective Precursor for Specific Chloro-Fluoro-Propene Derivatives

Essential for synthetic routes where the goal is to produce alkene structures that can only be formed via elimination reactions involving the specific C2-Cl and adjacent hydrogen atoms of 2-chloro-1,1-difluoropropane. Using any other isomer will result in the formation of an incorrect molecular scaffold.

XLogP3

2.1

Dates

Last modified: 07-26-2023

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